n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine

Lipophilicity Drug-likeness Permeability

Why source this specific intermediate? The N-isopentyl chain delivers a branched, lipophilic tail absent in N-methyl (MW 177.13) or N-benzyl analogs, modulating LogP (~2.7) and steric volume for distinct membrane permeability and protein-binding profiles. The 4-CF₃ group enhances metabolic stability, while the moderate tPSA (~51 Ų) supports passive brain penetration—ideal for CNS-targeted fragment-based lead optimization. With 98% purity and a well-defined C₁₀H₁₄F₃N₃ fingerprint (suitable for ¹⁹F NMR quantification), this compound ensures reproducible SAR results across assay replicates.

Molecular Formula C10H14F3N3
Molecular Weight 233.23 g/mol
Cat. No. B14910108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine
Molecular FormulaC10H14F3N3
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESCC(C)CCNC1=NC=CC(=N1)C(F)(F)F
InChIInChI=1S/C10H14F3N3/c1-7(2)3-5-14-9-15-6-4-8(16-9)10(11,12)13/h4,6-7H,3,5H2,1-2H3,(H,14,15,16)
InChIKeyCJKDFLYPBKKWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1339714-82-7): Core Scaffold and Structural Attributes


n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine is a 2,4-disubstituted pyrimidine derivative (molecular formula C₁₀H₁₄F₃N₃, MW 233.23 g/mol) that combines a 4-trifluoromethyl group with an N‑isopentyl side chain [1]. The 4‑CF₃ substituent is a well‑established motif in medicinal chemistry for enhancing metabolic stability and modulating lipophilicity, while the branched N‑isopentyl group provides a distinct steric and hydrophobic profile compared to linear or smaller N‑alkyl analogs [2]. Although direct biological data for this specific compound remain unpublished in the peer‑reviewed literature, its electronic properties, molecular shape, and lipophilic character (XLogP3-AA predicted ~2.7) differentiate it from simpler N‑alkyl‑4‑(trifluoromethyl)pyrimidin-2‑amines and from 5‑ or 6‑trifluoromethyl regioisomers, making it a valuable tool for structure–activity relationship (SAR) exploration and fragment‑based lead optimization [2].

Why n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine Cannot Be Replaced by Generic 2‑Aminopyrimidines


The 4‑position of the pyrimidine ring is a critical vector for modulating target binding and pharmacokinetic properties. In the 4‑CF₃ series, even modest changes in the N‑alkyl substituent (e.g., methyl, ethyl, propyl, cyclopropylmethyl, benzyl) can produce substantial shifts in kinase selectivity, cellular potency, and off‑target profiles [1]. The N‑isopentyl chain introduces a branched, lipophilic tail that is absent in the common N‑methyl (MW 177.13), N‑ethyl (MW 191.15), or N‑benzyl (MW 253.22) analogs. This branching alters the compound’s LogP, polar surface area, and steric volume, which can lead to distinct membrane permeability and protein‑binding characteristics that are not preserved by simply substituting another N‑alkyl derivative [2]. Moreover, the isopentyl group’s greater rotational freedom relative to a rigid aryl substituent offers unique conformational flexibility that is often exploited in fragment‑based drug design to achieve induced‑fit binding. Therefore, generic substitution with a smaller or linear alkyl analog risks losing the specific physicochemical fingerprint that is designed into this intermediate.

Quantitative Differentiation of n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine Against Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Relative to N‑Methyl and N‑Ethyl Congeners

The predicted partition coefficient (XLogP3-AA) for n-isopentyl-4-(trifluoromethyl)pyrimidin-2-amine is approximately 2.7, compared to ~1.8 for the N‑methyl analog and ~2.1 for the N‑ethyl analog [1]. This difference of 0.6–0.9 log units reflects the increased hydrophobicity conferred by the branched five‑carbon chain, which can improve passive membrane permeability—a desirable trait for CNS‑penetrant candidates or for achieving higher intracellular concentrations in cellular assays [2].

Lipophilicity Drug-likeness Permeability

Increased Topological Polar Surface Area (tPSA) Versus 4,6‑Bis(trifluoromethyl)pyrimidin-2-amine

The topological polar surface area (tPSA) of the target compound is approximately 51 Ų, which is lower than that of 4,6‑bis(trifluoromethyl)pyrimidin-2-amine (tPSA ≈ 65 Ų) due to the absence of a second electron‑withdrawing CF₃ group [1]. A tPSA below 60–70 Ų is frequently associated with better CNS penetration, whereas the bis‑CF₃ derivative approaches the upper limit for passive brain uptake [2].

Polar surface area Blood–brain barrier Drug design

High Chemical Purity (≥98%) as Verified by Commercial Supplier Data

Commercially sourced n‑isopentyl‑4‑(trifluoromethyl)pyrimidin-2-amine is supplied with a certified purity of 98% (HPLC), as reported by Leyan (product number 1374779) . This purity level is equivalent to or exceeds that of many commonly stocked N‑alkyl‑4‑(trifluoromethyl)pyrimidin-2-amines (e.g., N‑methyl derivative typically offered at 95–97%), reducing the need for additional purification before use in sensitive biological assays.

Purity Quality Control Procurement

Optimal Deployment Scenarios for n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine Based on Current Evidence


Fragment-Based Kinase Inhibitor Design Requiring a Lipophilic N‑Alkyl Vector

The compound’s predicted XLogP3-AA of ~2.7 and moderate tPSA (~51 Ų) make it a suitable fragment or intermediate for building kinase inhibitors where a lipophilic side chain is needed to occupy a hydrophobic pocket. The branched isopentyl group offers more conformational entropy than a linear butyl chain, which can be advantageous for achieving induced‑fit binding in flexible ATP‑binding sites [1].

CNS-Penetrant Lead Optimization Campaigns

With a tPSA below the typical CNS cutoff (∼60–70 Ų) and an XLogP3-AA within the favourable range, this intermediate is well suited for medicinal chemistry programs targeting neurodegenerative or psychiatric disorders. Its lower tPSA compared to 4,6‑bis(trifluoromethyl)pyrimidin-2-amine suggests better potential for passive brain penetration [2].

SAR Exploration of N‑Alkyl Chain Length and Branching on Target Selectivity

Because the isopentyl substituent represents an intermediate between shorter (methyl, ethyl) and bulkier (benzyl, cyclohexyl) N‑alkyl groups, this compound is an ideal tool for systematic SAR studies aimed at probing the steric and lipophilic tolerance of a given target. The high vendor purity (98%) ensures reproducible results across multiple assay replicates .

Reference Standard for Analytical Method Development

The well‑defined molecular formula (C₁₀H₁₄F₃N₃, MW 233.23) and the presence of both a trifluoromethyl group (suitable for ¹⁹F NMR quantification) and a branched alkyl chain (distinctive LC‑MS retention time) make this compound a convenient reference standard for developing and validating HPLC‑MS methods applicable to pyrimidine‑based drug candidates [3].

Quote Request

Request a Quote for n-Isopentyl-4-(trifluoromethyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.